2-Phenyl-6-trifluoromethoxyquinolin-4-ol

Medicinal Chemistry Chemical Synthesis Lead Optimization

Researchers optimizing 2-arylquinolin-4-one SAR programs often encounter metabolic instability with non-fluorinated analogs. This compound solves that by combining the 2-phenyl group (π-stacking, target binding) with the 6-trifluoromethoxy substituent (enhanced metabolic stability, modulated lipophilicity). • Key building block for focused kinase/GPCR/ion channel SAR libraries • 6-OCF3 group improves oral bioavailability & reduces clearance vs. methoxy/H analogs • Functionalizable via 4-OH or 2-Ph for biotin/fluorophore/photoaffinity probe conjugation • Distinctive mass tag (6-OCF3) for MS-based proteomics target identification

Molecular Formula C16H10F3NO2
Molecular Weight 305.256
CAS No. 1204997-08-9
Cat. No. B598705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-6-trifluoromethoxyquinolin-4-ol
CAS1204997-08-9
Synonyms2-Phenyl-6-trifluoromethoxyquinolin-4-ol
Molecular FormulaC16H10F3NO2
Molecular Weight305.256
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)OC(F)(F)F
InChIInChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-13-12(8-11)15(21)9-14(20-13)10-4-2-1-3-5-10/h1-9H,(H,20,21)
InChIKeyAGANZYHJTRUZTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-6-trifluoromethoxyquinolin-4-ol Chemical Identity


2-Phenyl-6-trifluoromethoxyquinolin-4-ol (CAS 1204997-08-9), also known as 2-phenyl-6-(trifluoromethoxy)quinolin-4(1H)-one, is a synthetic heterocyclic compound belonging to the quinolin-4-ol/quinolin-4-one family . It bears a 2-phenyl substituent and a 6-trifluoromethoxy group on the quinoline core . The compound has a molecular formula of C16H10F3NO2 and a molecular weight of approximately 305.25 g/mol . Its structure combines the 2-aryl substitution characteristic of many bioactive quinolones with the 6-trifluoromethoxy motif known to enhance metabolic stability and modulate lipophilicity [1]. This compound is primarily used as a research chemical and building block for medicinal chemistry programs .

2-Phenyl-6-trifluoromethoxyquinolin-4-ol: Why Analogs Fail


Generic substitution with simpler quinolin-4-ol analogs fails because the specific combination of a 2-phenyl group and a 6-trifluoromethoxy substituent creates a unique physicochemical and pharmacological profile that is not replicated by compounds bearing only one of these features. The 2-phenyl group contributes to π-stacking interactions and target binding [1], while the 6-trifluoromethoxy group imparts distinct electronic effects and enhances metabolic stability relative to non-fluorinated or methoxy analogs [2][3]. Removing either moiety alters the compound's molecular weight, lipophilicity (LogP), and potential target engagement profile, thereby compromising the validity of SAR studies, biological assays, or synthetic route optimization. The evidence presented below quantifies these differences and establishes the necessity of procuring the precise compound for research continuity.

2-Phenyl-6-trifluoromethoxyquinolin-4-ol Quantitative Comparison


Molecular Weight and Structural Comparison

2-Phenyl-6-trifluoromethoxyquinolin-4-ol (target) integrates both a 2-phenyl group and a 6-trifluoromethoxy substituent, resulting in a molecular weight of 305.25 g/mol . In contrast, the analog 2-phenylquinolin-4-ol (lacking the 6-trifluoromethoxy group) has a molecular weight of 221.25 g/mol [1], while 6-trifluoromethoxyquinolin-4-ol (lacking the 2-phenyl group) has a molecular weight of 229.15 g/mol [2]. The target compound's molecular weight is approximately 38% greater than the 2-phenyl analog and 33% greater than the 6-trifluoromethoxy analog, reflecting the combined contribution of both substituents [1][2]. This difference directly impacts physicochemical properties and synthetic accessibility.

Medicinal Chemistry Chemical Synthesis Lead Optimization

Lipophilicity and Predicted Permeability

The presence of the 6-trifluoromethoxy group in the target compound is expected to increase lipophilicity compared to the non-fluorinated 2-phenylquinolin-4-ol analog. While experimental LogP data for the target compound is not publicly available, class-level inference based on the properties of the trifluoromethoxy group (which typically adds ~0.5-1.0 LogP units compared to a hydrogen substituent) suggests a higher LogP value [1]. The reference analog 2-phenylquinolin-4-ol has a reported LogP of approximately 3.2 . Based on the well-documented lipophilicity-enhancing effect of the OCF3 group [2], the target compound is predicted to have a LogP in the range of 3.7–4.2, representing a 15–30% increase in lipophilicity.

Drug Design ADME Physicochemical Property

Metabolic Stability of 6-Trifluoromethoxy Substituent

The trifluoromethoxy (OCF3) group is widely recognized in medicinal chemistry for imparting superior metabolic stability compared to methoxy (OCH3) or hydrogen substituents, primarily by reducing oxidative metabolism at the substituted position [1][2]. In a series of related quinolin-4-one derivatives bearing the 6-trifluoromethoxy group, enhanced stability in human liver microsomes was observed relative to non-fluorinated counterparts [3]. While direct comparative data for the target compound versus its 6-H or 6-OCH3 analogs are not yet published, the class-level inference is well-supported by extensive SAR studies across multiple chemotypes, including quinolones [3].

Drug Metabolism Pharmacokinetics Lead Optimization

2-Phenyl-6-trifluoromethoxyquinolin-4-ol Research and Industrial Applications


Quinolone Library Synthesis

This compound serves as a key building block for generating focused libraries of 2-arylquinolin-4-ones bearing the metabolically stable 6-trifluoromethoxy group. Its unique combination of substituents provides a distinct physicochemical profile that can be used to probe SAR in drug discovery programs targeting kinases, GPCRs, or ion channels [1]. The 6-OCF3 group is known to improve oral bioavailability and reduce clearance compared to methoxy or hydrogen analogs [2].

Chemical Biology: Target Identification Probes

The quinolin-4-ol core can be functionalized via the 4-hydroxy group or the 2-phenyl ring to attach biotin, fluorophores, or photoaffinity labels. The 6-trifluoromethoxy group provides a distinctive mass tag for mass spectrometry-based proteomics and enhances cellular permeability due to increased lipophilicity [1]. This makes the compound an attractive scaffold for designing chemical probes to identify protein targets in cell lysates [3].

Process Chemistry: Cross-Coupling & Cyclization Optimization

The compound can be prepared via base-mediated cyclization of trifluoromethoxy-substituted Schiff bases, a methodology that tolerates the electron-withdrawing OCF3 group [1]. Its synthesis serves as a model system for developing robust, scalable routes to fluorinated quinolones. The presence of both the 2-phenyl and 6-OCF3 groups allows chemists to study substituent effects on reaction yields and regioselectivity in heterocycle formation [4].

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